molecular formula C12H9F2IN2 B8367882 2-(2,4-difluorophenyl)-3-iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

2-(2,4-difluorophenyl)-3-iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

Cat. No. B8367882
M. Wt: 346.11 g/mol
InChI Key: GUJZNLZILZPTPU-UHFFFAOYSA-N
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Patent
US08188083B2

Procedure details

To a stirred solution of 2-(2,4-difluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (93.5 g, 425 mmol) in DMF (550 mL), NIS (105 g, 467 mmol) was added portionwise over about 1 h, maintaining the temperature at about 20-25° C. with an ice-water bath. After the final addition, the reaction suspension was stirred for about 2 h. After a total of about 3 h from the start of addition of the NIS, the reaction mixture was poured into ice water (4 L) and was stirred at about 15-20° C. for about 15 min before the addition of a 10% solution of Na2S2O3 (500 mL). The resulting solution was stirred for about 1 h. The tan colored solid was collected by vacuum filtration, washed with water (5×200 mL), and dried overnight at room temperature. The solid was stirred with ether (300 mL), filtered, and washed with additional portions of ether (3×30 mL). This ether trituration process was repeated before the solid was dried in a vacuum oven at about 50-60° C. to give the title compound as a powdery solid (91.4 g, 52%): LC/MS (Table 1, Method h) Rt=1.40 min; MS m/z: 347.0 (M+H)+.
Quantity
93.5 g
Type
reactant
Reaction Step One
Name
Quantity
105 g
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
4 L
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Na2S2O3
Quantity
500 mL
Type
reactant
Reaction Step Four
Yield
52%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1[N:10]=[C:11]2[CH2:16][CH2:15][CH2:14][N:12]2[CH:13]=1.C1C(=O)N([I:24])C(=O)C1.[O-]S([O-])(=S)=O.[Na+].[Na+]>CN(C=O)C>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[C:9]1[N:10]=[C:11]2[CH2:16][CH2:15][CH2:14][N:12]2[C:13]=1[I:24] |f:2.3.4|

Inputs

Step One
Name
Quantity
93.5 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)C=1N=C2N(C1)CCC2
Name
Quantity
105 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Name
Quantity
550 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Step Three
Name
ice water
Quantity
4 L
Type
reactant
Smiles
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Na2S2O3
Quantity
500 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the reaction suspension was stirred for about 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the final addition
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for about 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The tan colored solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water (5×200 mL)
CUSTOM
Type
CUSTOM
Details
dried overnight at room temperature
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The solid was stirred with ether (300 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with additional portions of ether (3×30 mL)
CUSTOM
Type
CUSTOM
Details
was dried in a vacuum oven at about 50-60° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C=1N=C2N(C1I)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 91.4 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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